2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Overview
Description
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as starting materials for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles .
Mode of Action
Thiazole derivatives have been known to interact with various targets in the body, leading to different therapeutic effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure .
Result of Action
Thiazole derivatives have been reported to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide interacts with various enzymes, proteins, and other biomolecules. It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, some thiazole derivatives have been proven to inhibit bacterial pathogens .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide typically involves the cyclization of acyclic precursors. One common method is the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another approach involves the refluxing of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate in methanol to obtain the corresponding acid hydrazide, followed by further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Common industrial methods include the use of phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) as cyclization agents .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
What sets this compound apart from other thiazole derivatives is its specific substitution pattern and the presence of both amino and sulfanyl groups, which contribute to its unique chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS2/c1-3-5(11-2-4(7)10)12-6(8)9-3/h2H2,1H3,(H2,7,10)(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDYXSPFKLYGRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)SCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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